

Cholanic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Cholanic acid*

Cat. No.: *B1243411*

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Introduction

Cholanic acid, a C24 steroid acid, forms the fundamental backbone of bile acids, a class of amphipathic molecules synthesized in the liver from cholesterol. While **cholanic acid** itself is a saturated tetracyclic hydrocarbon with a terminal carboxylic acid, its hydroxylated and conjugated derivatives, collectively known as bile acids, are pivotal in lipid digestion and absorption. In recent years, the role of bile acids has expanded beyond digestion, with these molecules now recognized as crucial signaling entities that modulate a variety of metabolic and inflammatory pathways. This has spurred significant interest in **cholanic acid** and its derivatives as potential therapeutic agents and as versatile scaffolds in drug delivery systems. This technical guide provides an in-depth overview of **cholanic acid**, focusing on its chemical identity, physicochemical properties, role in signaling pathways, and its applications in drug development, complete with experimental protocols and quantitative data.

Chemical Identification and Physicochemical Properties

The nomenclature and chemical identity of **cholanic acid** can vary based on the stereochemistry of the A/B ring junction. The two primary isomers are 5 α -**cholanic acid** (**allocholanic acid**) and 5 β -**cholanic acid**.

Identifier	5 β -Cholanic Acid	5 α -Cholanic Acid
IUPAC Name	(5 β)-Cholan-24-oic acid	(5 α)-Cholan-24-oic acid
Systematic IUPAC Name	(4R)-4- [(8R,9S,10S,13R,14S,17R)-10, 13-dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-17- yl]pentanoic acid[1][2]	(4R)-4- [(5R,8R,9S,10S,13R,14S,17R) -10,13-dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-17- yl]pentanoic acid
CAS Number	25312-65-6[2][3]	468-98-4

Table 1: Chemical Identifiers for **Cholanic Acid** Isomers

The physicochemical properties of **cholanic acid** and its derivatives are crucial for their biological function and their formulation as therapeutic agents.

Property	Value
Molecular Formula	C ₂₄ H ₄₀ O ₂
Molecular Weight	360.57 g/mol [3]
Appearance	White to off-white powder
Melting Point	163-164 °C (5 β -isomer)[3]
Solubility	Soluble in chloroform, alcohol, and acetic acid; Insoluble in water[3]

Table 2: Physicochemical Properties of 5 β -Cholanic Acid

Biological Activity and Therapeutic Potential

The therapeutic potential of **cholanic acid** lies primarily in its derivatives, which have shown promise in various disease areas, particularly in oncology. The hydrophobic and rigid steroid

nucleus of **cholanic acid** serves as a versatile scaffold for the synthesis of novel compounds with enhanced biological activity.

Anticancer Activity

A growing body of evidence suggests that derivatives of **cholanic acid** possess significant anticancer properties. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The table below summarizes the in vitro cytotoxic activity of selected **cholanic acid** derivatives.

Compound	Cell Line	IC ₅₀ (μM)
Bile acid-appended triazolyl aryl ketone (6af)	MCF-7 (Breast adenocarcinoma)	2.61 - 18.26
Bile acid-appended triazolyl aryl ketone (6bf)	MCF-7 (Breast adenocarcinoma)	2.61 - 18.26
Bile acid-appended triazolyl aryl ketone (6cf)	MCF-7 (Breast adenocarcinoma)	2.61 - 18.26
Compound 1 (Cinnamic acid derivative)	HCT116 (Colon cancer)	22.4 ^[4]
Compound 2 (Cinnamic acid derivative)	HCT116 (Colon cancer)	0.34 ^[4]

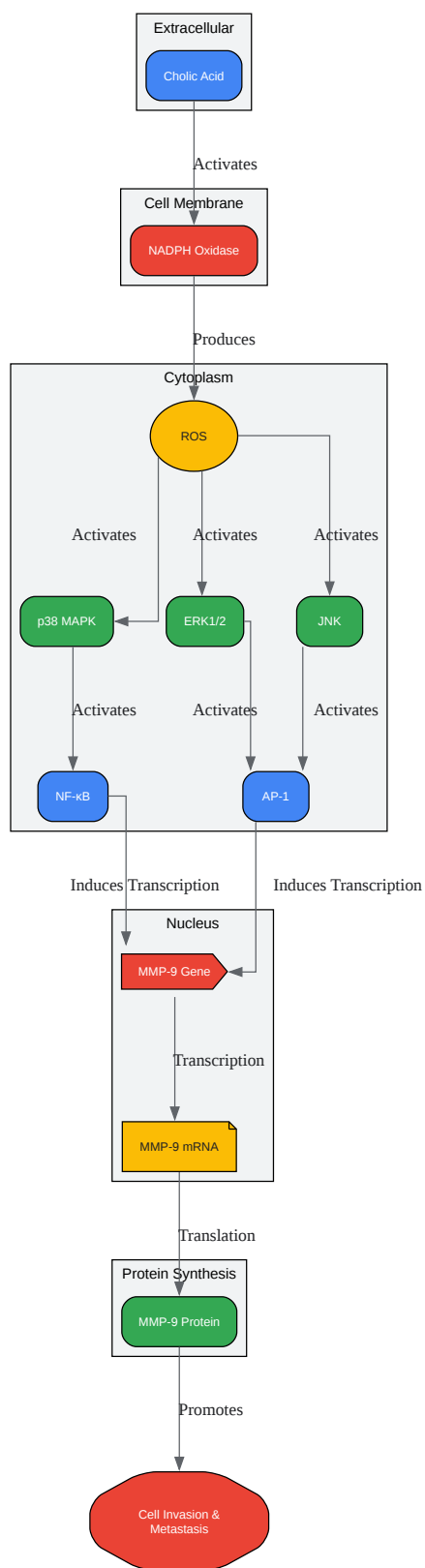
Table 3: In Vitro Anticancer Activity of **Cholanic Acid** Derivatives

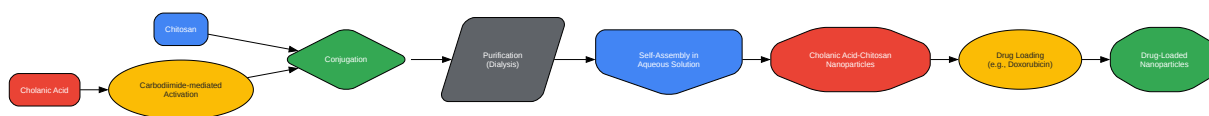
Signaling Pathways

Bile acids, the functional derivatives of **cholanic acid**, are now well-established as signaling molecules that regulate a multitude of cellular processes. They exert their effects primarily through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G-protein coupled receptors, like TGR5.

Cholic Acid-Induced MMP-9 Expression in Colon Cancer Cells

One well-characterized signaling pathway involves the induction of matrix metalloproteinase-9 (MMP-9) by cholic acid in colon cancer cells, which is a critical step in cancer cell invasion and metastasis. This pathway highlights the intricate signaling cascade initiated by a bile acid.





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